4-bromo-2-[(E)-{2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)carbonyl]hydrazinylidene}methyl]phenolate
Description
4-Bromo-2-[(E)-{2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)carbonyl]hydrazinylidene}methyl]phenolate is a complex heterocyclic compound featuring a triazolopyrimidine core linked to a bromophenol moiety via an (E)-hydrazinylidene methyl bridge. The bromine substituent enhances electrophilic properties, while the hydrazone bridge facilitates planar conjugation, influencing both stability and intermolecular interactions .
Properties
Molecular Formula |
C15H13BrN6O2 |
|---|---|
Molecular Weight |
389.21 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H13BrN6O2/c1-8-5-9(2)22-15(18-8)19-13(21-22)14(24)20-17-7-10-6-11(16)3-4-12(10)23/h3-7,23H,1-2H3,(H,20,24)/b17-7+ |
InChI Key |
YCLANDMWCSRGCS-REZTVBANSA-N |
Isomeric SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)C |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=C(C=CC(=C3)Br)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of a base such as triethylamine . The reaction conditions often include room temperature and a catalyst-free environment to achieve high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact .
Chemical Reactions Analysis
N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity and has been tested against various microorganisms.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to the inhibition of enzyme activity or modulation of receptor function . These interactions can disrupt cellular processes and pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
5,7-Dimethyl-1,2,4-Triazolo[1,5-a]Pyrimidine Derivatives
Compounds such as 2-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine)-1,3,4-thiadiazole-5-alkylthio derivatives () share the triazolopyrimidine core but replace the hydrazinylidene-phenolate group with a thiadiazole ring. These derivatives exhibit fungicidal activity (e.g., against Fusarium graminearum), attributed to the thiadiazole’s sulfur atom enhancing membrane permeability . In contrast, the target compound’s phenolic group may favor interactions with polar biological targets, such as enzymes with hydroxyl-binding pockets.
Triazolopyrimidine Sulfonamides
describes 5,7-dimethyl-N-(substituted phenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides, which are herbicidal agents targeting acetolactate synthase (ALS). The sulfonamide group in these compounds mimics the urea moiety in sulfonylurea herbicides, enabling competitive ALS inhibition. The target compound’s bromophenol group lacks this sulfonamide functionality, suggesting divergent mechanisms of action .
Hydrazone-Containing Analogues
4-Bromo-5-(1-(2-(3-Fluorophenyl)Hydrazono)Ethyl)-2-(Methylthio)Thiazole (4f)
This thiazole-hydrazone hybrid () shares the hydrazone bridge and bromo substituent but replaces the triazolopyrimidine core with a thiazole ring. The thiazole’s sulfur and methylthio groups enhance lipophilicity, contributing to 84% inhibition of Staphylococcus aureus at 50 μg/mL. The target compound’s triazolopyrimidine core may offer improved π-π stacking in enzyme binding compared to thiazole .
4-(4-Bromophenylhydrazono)-1-(5-Bromopyrimidin-2-Yl)-3-Methyl-2-Pyrazolin-5-One
highlights a pyrimidine-pyrazole hydrazone with dual bromine substituents. Its hydrogen-bonding network (N–H⋯O, C–H⋯Br) stabilizes the crystal lattice (density = 1.694 g/cm³), whereas the target compound’s monoclinic C2 symmetry (density = 1.405 g/cm³, ) suggests less dense packing due to steric hindrance from the phenolic group .
Brominated Aromatic Compounds
Ethyl 3-Azido-1-(4-Bromobenzyl)-1H-Pyrazole-4-Carboxylate
details a bromobenzyl-pyrazole derivative with an azido group. The azide’s high reactivity enables click chemistry applications, contrasting with the target compound’s inert bromophenol group. Both compounds exhibit planar aromatic systems, but the pyrazole’s smaller ring size reduces steric bulk compared to triazolopyrimidine .
Comparative Data Table
Biological Activity
4-Bromo-2-[(E)-{2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)carbonyl]hydrazinylidene}methyl]phenolate is a complex organic compound with potential biological activities. This article explores its biological efficacy, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a brominated phenolic moiety linked to a triazolo-pyrimidine derivative through a hydrazone linkage. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar triazole derivatives. For instance, compounds derived from the triazole framework have demonstrated significant activity against various bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis and interference with nucleic acid metabolism.
| Compound | Activity Type | Target Organism | IC50 (μM) |
|---|---|---|---|
| 4-Bromo-2-[(E)-{...}] | Antibacterial | Staphylococcus aureus | 3.73 |
| 4-Bromo-2-[(E)-{...}] | Antifungal | Candida albicans | 4.00 |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Initial findings suggest that it exhibits low toxicity towards human cell lines such as HEK-293, indicating a favorable therapeutic index.
The biological activity of 4-bromo-2-[(E)-{...}] may be attributed to its ability to interact with specific enzymes or receptors within microbial cells. Molecular docking studies have indicated strong binding affinities with targets involved in cell division and metabolic pathways.
Study 1: Antitubercular Activity
In a recent study evaluating novel compounds for antitubercular activity, derivatives similar to 4-bromo-2-[(E)-{...}] were synthesized and tested against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM, demonstrating promising antitubercular properties .
Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of triazole derivatives revealed that several compounds exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, certain derivatives showed IC50 values as low as 6.2 μM against HCT116 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
